Cas no 22136-74-9 (Podocarpusflavone A)
Podocarpusflavone A Chemical and Physical Properties
Names and Identifiers
-
- 4H-1-Benzopyran-4-one,8-[5-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-
- Podocarpusflavone A
- 4H-1-Benzopyran-4-one,8-[5-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dih...
- 8-[5-(5,7-Dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl]-5,7-d ihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one
- 1-Methylacridin
- 4-Methylacridin
- 4-methyl-acridine
- 4-Methylakridin
- 4'''-methylamentoflavone
- 9-Methylacridin
- ACRIDINE,4-METHYL
- [ "" ]
- 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
- Mono-O-methylamentoflavone
- Podocarpusflavonea
- 4H-1-Benzopyran-4-one, 8-(5-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-, monomethyl ether
- W1530
- 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-
- 8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one
- 22136-74-9
- CHEBI:191156
- DTXSID10944784
- E80809
- MS-30092
- 41583-83-9
- 4H-1-Benzopyran-4-one, 8-(5-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl)-5,7-dihydroxy-2-(4-methoxyphenyl)-
- 8-(5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl)-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one
- 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 8-[5-(5,7-dihydroxy-4-oxo-chromen-2-yl)-2-hydroxy-phenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
- CS-5764
- AKOS032962454
- HY-N2198
- ConMedNP.1570
- DA-76968
- SCHEMBL25937932
-
- Inchi: 1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3
- InChI Key: RBTRUVNXLDXHBJ-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC(=CC=2)OC)=CC(C2=C(C=C(C(C3C(=CC=C(C4=CC(C5C(=CC(=CC=5O4)O)O)=O)C=3)O)=C12)O)O)=O
Computed Properties
- Exact Mass: 552.10600
- Monoisotopic Mass: 552.10564683 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 41
- Rotatable Bond Count: 4
- Complexity: 1060
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 552.5
- XLogP3: 5.4
- Topological Polar Surface Area: 163
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.6±0.1 g/cm3
- Boiling Point: 879.3±65.0 °C at 760 mmHg
- Flash Point: 295.2±27.8 °C
- PSA: 170.80000
- LogP: 5.43700
- Vapor Pressure: 0.0±0.3 mmHg at 25°C
Podocarpusflavone A Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Podocarpusflavone A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP1816-20mg |
Podocarpusflavone A |
22136-74-9 | 98% | 20mg |
$296 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1816-5mg |
Podocarpusflavone A |
22136-74-9 | 98% | 5mg |
$120 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1816-10mg |
Podocarpusflavone A |
22136-74-9 | 98% | 10mg |
$165 | 2023-09-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0134-100 mg |
Podocarpusflavone A |
22136-74-9 | 100MG |
¥18000.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0134-200 mg |
Podocarpusflavone A |
22136-74-9 | 200mg |
¥27500.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P53130-5mg |
8-[5-(5,7-Dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl]-5,7-d ihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one |
22136-74-9 | 5mg |
¥3498.0 | 2021-09-08 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50528-5mg |
Podocarpusflavone A |
22136-74-9 | 98% | 5mg |
¥1604.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50528-10mg |
Podocarpusflavone A |
22136-74-9 | 98% | 10mg |
¥2495.00 | 2023-09-07 | |
| MedChemExpress | HY-N2198-1mg |
Podocarpusflavone A |
22136-74-9 | 98.69% | 1mg |
¥1000 | 2024-05-24 | |
| MedChemExpress | HY-N2198-5mg |
Podocarpusflavone A |
22136-74-9 | 98.69% | 5mg |
¥2500 | 2024-05-24 |
Podocarpusflavone A Suppliers
Podocarpusflavone A Related Literature
-
Weining Niu,Ping Wu,Fei Chen,Jun Wang,Xiaoya Shang,Chunlan Xu Med. Chem. Commun. 2017 8 198
-
Manuel Jesús Chan-Bacab,Luis Manuel Pe?a-Rodríguez Nat. Prod. Rep. 2001 18 674
-
Jing Han,Zilin Chen Anal. Methods 2016 8 8528
-
Yufei Ma,Yulian Tao,Hanyang Qu,Cuihong Wang,Fei Yan,Xiujun Gao,Meiling Zhang RSC Adv. 2022 12 5357
Additional information on Podocarpusflavone A
Podocarpusflavone A (CAS No. 22136-74-9): An Overview of Its Structure, Biological Activities, and Potential Applications
Podocarpusflavone A (CAS No. 22136-74-9) is a naturally occurring flavonoid that has garnered significant attention in the scientific community due to its unique chemical structure and diverse biological activities. This compound is primarily isolated from the Podocarpus macrophyllus, a coniferous tree native to East Asia, particularly China and Japan. The compound's molecular formula is C20H18O7, and it has a molecular weight of 362.35 g/mol.
The chemical structure of Podocarpusflavone A is characterized by a flavone backbone with specific substituents that contribute to its biological properties. The presence of hydroxyl groups and a prenyl moiety on the flavone skeleton enhances its solubility and reactivity, making it an interesting target for various pharmaceutical and biotechnological applications.
In recent years, extensive research has been conducted to explore the potential therapeutic applications of Podocarpusflavone A. One of the most notable areas of investigation is its anti-inflammatory properties. Studies have shown that Podocarpusflavone A can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in various inflammatory diseases. This makes it a promising candidate for the development of anti-inflammatory drugs.
Beyond its anti-inflammatory effects, Podocarpusflavone A has also demonstrated significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic conditions such as cardiovascular diseases, neurodegenerative disorders, and cancer. The antioxidant properties of this compound are attributed to its ability to upregulate antioxidant enzymes and downregulate pro-oxidant enzymes.
In the field of cancer research, Podocarpusflavone A has shown potential as an anticancer agent. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and prostate cancers. The mechanism of action involves the modulation of cell cycle progression and the activation of apoptosis-related signaling pathways. These findings suggest that Podocarpusflavone A could be a valuable lead compound for the development of novel anticancer therapies.
The neuroprotective effects of Podocarpusflavone A have also been explored in several studies. Research has shown that this compound can protect neurons from oxidative damage and reduce neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective mechanisms include the inhibition of microglial activation and the promotion of neurotrophic factor expression.
In addition to its therapeutic potential, Podocarpusflavone A has been investigated for its role in cardiovascular health. Studies have demonstrated that it can improve endothelial function by enhancing nitric oxide production and reducing vascular inflammation. These effects contribute to the prevention of atherosclerosis and other cardiovascular diseases.
The pharmacokinetic properties of Podocarpusflavone A have also been studied to understand its bioavailability and metabolism in vivo. Research indicates that it has moderate oral bioavailability and is metabolized primarily in the liver through phase II conjugation reactions. This information is crucial for optimizing its formulation and dosing strategies for clinical applications.
To further validate the therapeutic potential of Podocarpusflavone A, several clinical trials are currently underway. These trials aim to evaluate its safety, efficacy, and optimal dosing regimens in human subjects with various conditions such as inflammatory disorders, cancer, and neurodegenerative diseases. Preliminary results from these trials are promising, suggesting that this compound could offer significant benefits in clinical settings.
In conclusion, Podocarpusflavone A (CAS No. 22136-74-9) is a multifaceted natural product with a wide range of biological activities. Its anti-inflammatory, antioxidant, anticancer, neuroprotective, and cardiovascular benefits make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, paving the way for innovative therapeutic strategies in various fields of medicine.